molecular formula C8H9ClF2N2O2 B2463519 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856070-85-3

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2463519
CAS No.: 1856070-85-3
M. Wt: 238.62
InChI Key: GEQSFZOEHWCNGF-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chloro and difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the chloro and difluoromethyl substituents. One common method involves the reaction of 4-chloro-3-(difluoromethyl)-1H-pyrazole with 2-methylpropanoic acid under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines, ethers, or halides.

Scientific Research Applications

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or enhanced performance in specific applications.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
  • 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
  • 2-[4-chloro-3-(fluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Uniqueness

2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c1-8(2,7(14)15)13-3-4(9)5(12-13)6(10)11/h3,6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQSFZOEHWCNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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